molecular formula C17H14ClN3O3S B2607352 N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 857040-22-3

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2607352
CAS RN: 857040-22-3
M. Wt: 375.83
InChI Key: YYJWURMJMQGWOG-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as CBTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTF belongs to the class of thiazole-containing compounds, which have been found to possess diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide have shown promising antimicrobial activity . They have been effective against both Gram-positive and Gram-negative bacterial species . This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

These compounds have also demonstrated anticancer activity, particularly against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This indicates a potential use of the compound in cancer treatment, specifically for breast cancer.

Anti-inflammatory Activity

2-Aminothiazole-based compounds, which include our compound, have been associated with anti-inflammatory activity . This suggests a potential application in the treatment of inflammatory diseases.

Antioxidant Activity

The 2-aminothiazole scaffold, a part of our compound, has been associated with antioxidant activity . This means the compound could potentially be used in the development of treatments for diseases caused by oxidative stress.

properties

IUPAC Name

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-12-5-3-11(4-6-12)9-19-15(22)8-13-10-25-17(20-13)21-16(23)14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWURMJMQGWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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